molecular formula C18H17NO B3023873 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone CAS No. 898755-76-5

4'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3023873
CAS No.: 898755-76-5
M. Wt: 263.3 g/mol
InChI Key: KBOCCBSEYVBVGX-UHFFFAOYSA-N
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Description

4’-Cyano-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C18H17NO. It is a derivative of propiophenone, characterized by the presence of a cyano group (-CN) at the 4’ position and a 3,4-dimethylphenyl group attached to the propiophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where 3,4-dimethylbenzaldehyde reacts with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-(3,4-dimethylphenyl)propiophenone may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

4’-Cyano-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and the 3,4-dimethylphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Cyano-3-(3,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the cyano group and the 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-3-4-15(11-14(13)2)7-10-18(20)17-8-5-16(12-19)6-9-17/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOCCBSEYVBVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644831
Record name 4-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-76-5
Record name 4-[3-(3,4-Dimethylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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